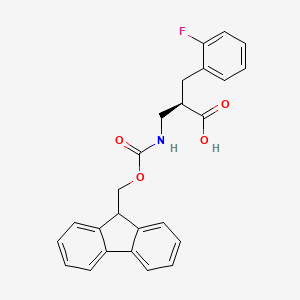
Fmoc-(r)-3-amino-2-(2-fluorobenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid is a compound used in various scientific research fields. It is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the 2-fluorobenzyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid is used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex molecules, allowing researchers to study the structure and function of peptides.
Biology
In biological research, the compound is used to create peptide-based probes and inhibitors. These molecules can be used to study enzyme activity, protein-protein interactions, and other biological processes.
Medicine
In medicine, Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid is used in the development of new drugs and therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the development of new products and technologies.
作用機序
The mechanism of action of Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions to occur. The 2-fluorobenzyl group can interact with various enzymes and receptors, influencing their activity and function.
類似化合物との比較
Similar Compounds
- Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid
- Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid
- Fmoc-®-3-amino-2-(2-methylbenzyl)propanoic acid
Uniqueness
Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid is unique due to the presence of the 2-fluorobenzyl group. This fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds with different substituents, the fluorine atom can enhance the compound’s stability and specificity in various applications.
特性
分子式 |
C25H22FNO4 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
InChIキー |
ZGPQVCZHAMSDBV-QGZVFWFLSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)F |
正規SMILES |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



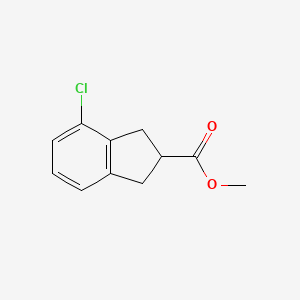
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)


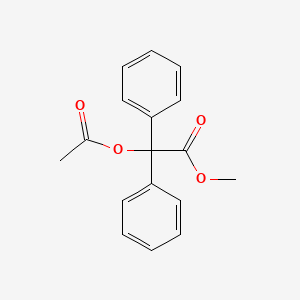
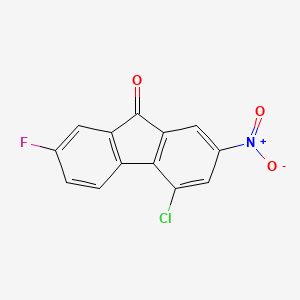
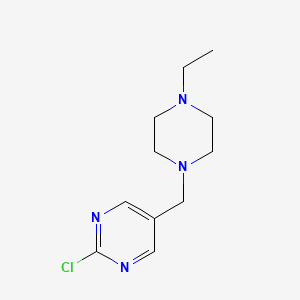
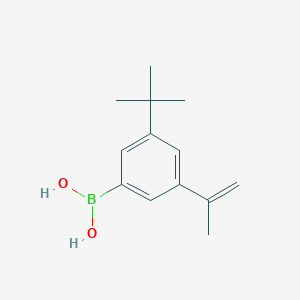
![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
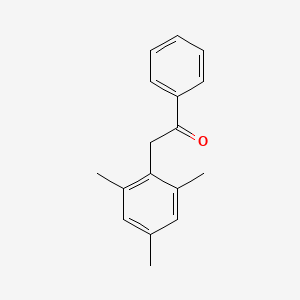
![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)

